1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride
Description
Historical Development of Benzimidazole Research
Benzimidazole, a bicyclic aromatic compound comprising fused benzene and imidazole rings, was first identified during investigations into vitamin B$$_{12}$$ in the mid-20th century. Its stable heterocyclic structure and capacity for chemical modification quickly positioned it as a scaffold for drug development. Early research focused on synthesizing benzimidazole derivatives to exploit their hydrogen-bonding capabilities, π-π stacking interactions, and coordination chemistry, which enabled binding to biological targets such as enzymes and nucleic acids. By the 1970s, benzimidazole-based anthelmintics (e.g., albendazole) demonstrated the therapeutic potential of this core structure, spurring interest in its antimicrobial, antiviral, and anticancer applications.
The discovery that substitutions at the N1 , C2 , and C5/6 positions modulate bioactivity catalyzed a surge in synthetic efforts. For instance, the introduction of halogen atoms at these sites enhanced binding affinity to proteins like integrins and kinases. Over the past two decades, advancements in microwave-assisted synthesis and computational modeling have accelerated the development of structurally diverse benzimidazole derivatives with tailored pharmacological properties.
Significance of Halogenated Benzimidazole Derivatives in Medicinal Chemistry
Halogenation of benzimidazoles profoundly influences their electronic properties, metabolic stability, and target selectivity. The incorporation of bromine , chlorine , or iodine at strategic positions enhances hydrophobic interactions and enables halogen bonding with biomolecular targets, a mechanism critical for high-affinity binding. For example, halogenated benzimidazole carboxamides exhibit nanomolar affinity for integrin α$$4$$β$$1$$, a receptor implicated in lymphoma progression. Similarly, 2-bromo-5,6-dichloro-1H-benzimidazole derivatives inhibit viral terminase enzymes, underscoring their antiviral potential.
Table 1: Biological Activities of Halogenated Benzimidazoles
The strategic placement of halogens also improves pharmacokinetic profiles. Bromine at the C2 position, as seen in 1-(2-bromoallyl) derivatives, increases resistance to oxidative metabolism, prolonging half-life in vivo. These attributes make halogenated benzimidazoles versatile tools for drug discovery and radiopharmaceutical development.
Emergence of N-Substituted Benzimidazoles as Therapeutic Agents
Substitution at the N1 position of benzimidazole has unlocked new therapeutic avenues. N-Alkyl and N-aryl groups confer steric and electronic modifications that enhance selectivity for cancer cells, microbial enzymes, and viral polymerases. For instance, N-phenylbenzimidazole derivatives exhibit potent antiproliferative activity against acute myeloid leukemia (HL-60) with IC$$_{50}$$ values as low as 1.1 μM. Similarly, N-morpholinomethyl derivatives demonstrate cyclooxygenase-2 (COX-2) inhibition, highlighting their anti-inflammatory potential.
Table 2: Bioactivity of Select N-Substituted Benzimidazoles
The N-substituent’s bulk and hydrophobicity further influence membrane permeability and target engagement. For example, N-butyl groups enhance lipophilicity, improving blood-brain barrier penetration in central nervous system-targeted therapies. These advancements underscore the versatility of N-substituted benzimidazoles in addressing unmet medical needs.
Research Significance and Objectives for Studying 1-(2-Bromoallyl)-2-Butyl-1H-Benzo[d]Imidazole Hydrochloride
The compound This compound represents a strategic fusion of halogenation and N-alkylation strategies. Its 2-bromoallyl group is engineered for halogen bonding with biological targets, while the butyl chain at C2 enhances metabolic stability and lipophilicity. Key research objectives include:
- Synthetic Optimization : Developing efficient routes for introducing the bromoallyl moiety while minimizing side reactions.
- Target Identification : Elucidating interactions with kinases, integrins, or viral enzymes through molecular docking and in vitro assays.
- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., bromoallyl vs. chloroallyl) with bioactivity profiles.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-butylbenzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2.ClH/c1-3-4-9-14-16-12-7-5-6-8-13(12)17(14)10-11(2)15;/h5-8H,2-4,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVNZAROOHWWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2N1CC(=C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopropene and 2-butyl-1H-1,3-benzodiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as palladium or copper may be used.
Reaction Steps: The key steps in the synthesis include the bromination of propene to form 2-bromopropene, followed by the alkylation of 2-butyl-1H-1,3-benzodiazole with 2-bromopropene to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzimidazole core with a bromoallyl substituent and a butyl group, enhancing its lipophilicity and interactions with biological membranes. The synthesis typically involves:
- Starting Materials: 2-bromopropene and 2-butyl-1H-1,3-benzodiazole.
- Reaction Conditions: Carried out in solvents like dichloromethane or toluene, often using catalysts such as palladium or copper.
- Key Steps: Bromination of propene followed by alkylation to yield the target compound, with purification through recrystallization or chromatography.
Chemistry
1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride serves as a building block for synthesizing more complex molecules. Its versatility allows it to act as a reagent in various organic reactions, facilitating the development of novel compounds.
Biology
Research indicates that this compound possesses significant biological activities , including:
- Antimicrobial Properties: Effective against various pathogens, showing strong activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L. Moderate activity was noted against Escherichia coli (100 - 250 mg/L) while limited activity was observed against Candida albicans .
- Anticancer Activity: Studies suggest that the compound may inhibit cancer cell lines by modulating signaling pathways involved in cell growth and apoptosis. The benzimidazole moiety is known for its anticancer properties, making it a candidate for therapeutic development .
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent for diseases such as neurological disorders and infections. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes related to cell proliferation .
Industry
In industrial applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique properties make it valuable for creating innovative products .
Case Studies
Antimicrobial Efficacy Study:
A comprehensive study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated effective inhibition against resistant strains of Staphylococcus aureus, with MICs significantly lower than those of standard antibiotics .
Anticancer Research:
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through caspase activation pathways. These findings suggest that this compound may serve as a lead for developing new anticancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Benzoimidazole Derivatives
*Calculated based on –14. †Estimated using standard atomic weights.
Key Observations:
- Substituent Effects: The bromoallyl group in the target compound introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling) compared to the inert ethoxyethyl or piperidinyl groups in analogs .
Reactivity and Degradation Pathways
Table 2: Reactivity Trends of Imidazole Derivatives with Ozone
*Estimated based on and : Bulky substituents (e.g., bromoallyl) may reduce ozone reactivity compared to unsubstituted imidazole.
Mechanistic Insights:
- The bromoallyl group may direct ozone attack to the allylic double bond, leading to epoxidation or cleavage, forming brominated aldehydes (e.g., bromoacetaldehyde) .
- In contrast, piperidinyl or ethoxyethyl substituents in analogs likely undergo N-oxidation or ether cleavage, yielding less toxic products like piperidine N-oxide or ethanol .
Stability and Pharmaceutical Potential
- Storage Conditions: The target compound likely requires storage at 2–8°C (similar to ’s derivative) due to light-sensitive bromine .
- Purity: High-purity analogs (≥98% by HPLC) are common in drug development, suggesting similar standards for the target compound .
- Biological Activity: Fluorobenzyl and piperidinyl analogs show kinase inhibition, while the bromoallyl group may confer alkylating activity, useful in anticancer therapies .
Biological Activity
1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a benzimidazole core with a bromoallyl substituent and a butyl group, which enhances its lipophilicity and biological membrane interactions.
Synthesis:
The synthesis generally involves:
- Starting Materials: 2-bromopropene and 2-butyl-1H-1,3-benzodiazole.
- Reaction Conditions: Typically performed in solvents like dichloromethane or toluene using catalysts such as palladium or copper.
- Key Steps: Bromination of propene followed by alkylation to yield the target compound, followed by purification through recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.
Antimicrobial Activity
Research indicates that compounds related to benzimidazoles exhibit considerable antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens:
| Pathogen | Activity | MIC (mg/L) |
|---|---|---|
| Staphylococcus aureus | Strong activity | 0.39 - 0.78 |
| Escherichia coli | Moderate activity | 100 - 250 |
| Candida albicans | Limited activity | Not observed |
Studies have shown that derivatives of benzimidazole can demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis. The benzimidazole moiety is known for its diverse anticancer properties, making it a subject of interest in cancer research .
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated effective inhibition against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . -
Anticancer Research:
In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines through caspase activation pathways. The results suggest that this compound may serve as a lead for developing new anticancer therapeutics .
Comparison with Similar Compounds
When compared to other benzimidazole derivatives, this compound exhibits unique properties due to its specific substituents:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine | Similar brominated structure | Moderate antimicrobial effects |
| N-(2-bromoprop-2-en-1-yl)hydroxylamine HCl | Hydroxylamine functional group | Limited antifungal activity |
The presence of the butyl group enhances the lipophilicity and potential membrane interaction, making it more effective in biological systems compared to other derivatives lacking this feature .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-bromoallyl)-2-butyl-1H-benzo[d]imidazole hydrochloride, and how can intermediates be characterized?
- Methodology :
- Synthesis : Begin with a 1H-benzo[d]imidazole core. Introduce the 2-butyl group via alkylation using butyl bromide under basic conditions (e.g., K₂CO₃ in DMF). For the 2-bromoallyl substitution, employ a nucleophilic substitution reaction with 2-bromoallyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
- Characterization : Use and NMR to confirm regioselectivity (e.g., absence of unreacted imidazole protons). IR spectroscopy can validate N-alkylation (loss of NH stretch at ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Perform reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Thermal Analysis : Thermogravimetric analysis (TGA) identifies decomposition points, while differential scanning calorimetry (DSC) confirms crystalline phase stability .
- Spectroscopy : UV-VIS spectroscopy (λmax ~270-300 nm) detects conjugated systems, and elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the bromoallyl substitution step?
- Methodology :
- Catalytic Systems : Test copper(I)/2-pyridonate catalysts under aerobic conditions for oxidative coupling, which improves regioselectivity and reduces byproducts .
- Solvent Screening : Compare polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side reactions.
- Kinetic Studies : Use in-situ FTIR or HPLC monitoring to identify optimal reaction time and temperature (e.g., 60°C for 12 hours) .
Q. How can computational tools predict the compound’s binding affinity to biological targets like EGFR?
- Methodology :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 .
- ADMET Prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Dose-Response Analysis : Perform MTT assays across multiple concentrations (0.1–100 µM) in diverse cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., cisplatin).
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) versus necrosis (propidium iodide uptake). Cross-validate with caspase-3/7 activity assays .
Data-Driven Research Challenges
Q. What strategies mitigate instability of the bromoallyl group during long-term storage?
- Methodology :
- Stability Testing : Store samples under inert gas (argon) at −20°C. Monitor degradation via NMR (loss of allylic proton signals at δ 5.8–6.2 ppm).
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
Q. How can structural analogs improve pharmacokinetic properties without compromising activity?
- Methodology :
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing butyl with cyclopropylmethyl). Evaluate logP (octanol/water partition) and plasma protein binding (equilibrium dialysis) .
- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
